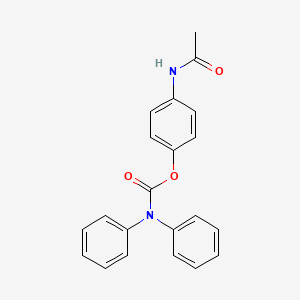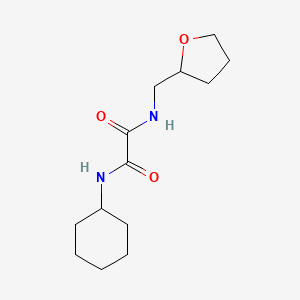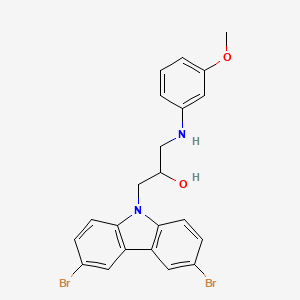
4-Acetamidophenyl diphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl diphenylcarbamate is a compound that is structurally related to a variety of acetamidophenyl derivatives, which have been synthesized and studied for their potential applications in various fields, including medicine and materials science. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related compounds, such as 4-Acetamidophenyl phosphate, involves specific procedures like phosphorylation with polyphosphoric acid . Another related compound, 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, is synthesized and its structure optimized using computational methods . The synthesis of 5-(4-Acetamidophenyl)-10,15,20-tris(4-substituted phenyl) porphyrins from dipyrromethane also provides a methodological framework that could be relevant for synthesizing this compound .
Molecular Structure Analysis
Computational studies, including the use of Gaussian09 software and the GAR2PED program, have been employed to investigate the molecular structure and vibrational frequencies of related compounds . Such studies help in understanding the stability and electronic properties of the molecules, which are crucial for predicting the behavior of this compound.
Chemical Reactions Analysis
The chemical reactivity of acetamidophenyl derivatives can be complex. For instance, acetaminophen can be converted to bioactive metabolites like N-Acylphenolamine AM404 through fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system . This indicates that this compound could also undergo various biotransformations or chemical reactions under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, tastelessness, and hydrolysis behavior of 4-Acetamidophenyl phosphate, provide a basis for understanding similar properties in this compound . The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions demonstrate the oxidative capabilities of acetamidophenyl derivatives, which could be relevant for understanding the reactivity of this compound .
Wissenschaftliche Forschungsanwendungen
3D Printing of Drug-Loaded Tablets : A study by Wang et al. (2016) in the field of pharmaceuticals demonstrated the use of stereolithography (SLA) 3D printing to fabricate drug-loaded tablets with modified-release characteristics. This technology allows the manufacture of drug-loaded tablets with specific extended-release profiles, potentially revolutionizing industrial production or personalized dose manufacturing in the future (Wang, Goyanes, Gaisford & Basit, 2016).
Inhibitory Properties of Carbamates : Yılmaz et al. (2016) synthesized a series of carbamate derivatives and investigated their inhibitory effects on carbonic anhydrase I and II isoenzymes and acetylcholinesterase enzyme (AChE). These carbamates were found to be very effective inhibitors, suggesting potential applications in treating diseases like Alzheimer’s (Yılmaz, Akbaba, Özgeriş, Köse, Göksu, Gülçin, Alwasel & Supuran, 2016).
Dipeptidyl Peptidase IV Inhibitors : In the field of medicinal chemistry, Belyaev et al. (1999) focused on the development of potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV) for therapeutic purposes. They found that compounds like bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate show low cytotoxicity and favorable properties for further studies (Belyaev, Zhang, Augustyns, Lambeir, De Meester, Vedernikova, Scharpe & Haemers, 1999).
Photocatalytic Degradation of Pharmaceuticals : A study by Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as activators for efficient degradation of pharmaceuticals like acetaminophen in wastewater treatment. This highlights the application of such compounds in environmental science and pollution control (Qi, Liu, Sun, Huang, Duan & Liu, 2020).
Electron Coupling in Chromophores : Wang et al. (2008) synthesized triphenylamine derivatives and studied their two-photon absorption properties. They found that electron coupling from π-electron delocalization significantly enhances two-photon absorption, suggesting applications in material sciences (Wang, Wang, Zhao, Jiang, Yang, Fang, Zhou & Cheng, 2008).
Pharmacokinetics in the Elderly : Liukas et al. (2011) investigated the pharmacokinetics of intravenous paracetamol in elderly patients. They found that age and sex are significant factors affecting the pharmacokinetics of paracetamol, with higher exposure observed in older patients (Liukas, Kuusniemi, Aantaa, Virolainen, Niemi, Neuvonen & Olkkola, 2011).
Wirkmechanismus
Target of Action
For example, acetaminophen, which has a similar structure, primarily targets cyclooxygenase enzymes .
Biochemical Pathways
Similar compounds often affect pathways related to inflammation and pain signaling .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Without specific research, it’s difficult to determine the exact molecular and cellular effects of “4-Acetamidophenyl diphenylcarbamate”. Similar compounds often have analgesic (pain-relieving) and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) N,N-diphenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)22-17-12-14-20(15-13-17)26-21(25)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJNOPHSBFEQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)
![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2505168.png)


![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)

![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2505185.png)
